molecular formula C12H14Cl2Zr B12062391 Bis(methylcyclopentadienyl)zirconium(IV) dichloride, 97%

Bis(methylcyclopentadienyl)zirconium(IV) dichloride, 97%

Cat. No.: B12062391
M. Wt: 320.37 g/mol
InChI Key: LOKCKYUBKHNUCV-UHFFFAOYSA-L
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Description

Bis(methylcyclopentadienyl)zirconium(IV) dichloride (CAS: 12109-71-6) is an organometallic compound with the molecular formula C₁₂H₁₄Cl₂Zr and a molecular weight of 348.43 g/mol . It consists of two methyl-substituted cyclopentadienyl (Cp) ligands and two chloride ions coordinated to a central zirconium atom in a distorted tetrahedral geometry. The methyl groups on the Cp rings enhance steric bulk compared to unsubstituted zirconocene dichloride (Cp₂ZrCl₂), influencing its reactivity and stability in catalytic applications.

This compound is widely used as a precatalyst in olefin polymerization, particularly for producing high-performance polyolefins with controlled microstructures . Its 97% purity grade ensures minimal impurities, critical for consistent catalytic performance in industrial and research settings.

Properties

Molecular Formula

C12H14Cl2Zr

Molecular Weight

320.37 g/mol

InChI

InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2

InChI Key

LOKCKYUBKHNUCV-UHFFFAOYSA-L

Canonical SMILES

C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl

Origin of Product

United States

Preparation Methods

Grignard Reagent Alkylation

Methylcyclopentadiene is prepared by reacting cyclopentadiene with methyl Grignard reagents (e.g., MeMgX). For example:

  • Step 1 : Cyclopentadiene monomer is depolymerized at 40–42°C under nitrogen and collected via distillation.

  • Step 2 : Methylmagnesium bromide (MeMgBr) reacts with cyclopentadiene in tetrahydrofuran (THF) at 0°C, forming methylcyclopentadienyl magnesium bromide.

  • Step 3 : Hydrolysis with ammonium chloride yields methylcyclopentadiene, which is purified via fractional distillation.

Sodium Cyclopentadienide Route

Sodium sand reacts with methylcyclopentadiene in diethylene glycol dimethyl ether at 120–160°C to form sodium methylcyclopentadienide. This method avoids pyrophoric intermediates and scales efficiently:

Metallation: Reaction with Zirconium Tetrachloride

The ligand is combined with zirconium tetrachloride (ZrCl₄) in anhydrous solvents. Key methods include:

Direct Metathesis in Ether Solvents

Sodium methylcyclopentadienide reacts with ZrCl₄(THF)₂ in THF or hexane at room temperature:

Conditions :

  • Solvent : THF or diethylene glycol dimethyl ether

  • Temperature : 22–25°C

  • Yield : 70–85%

Grignard-Mediated Metallation

Methylcyclopentadienyl magnesium bromide reacts with ZrCl₄ in THF at 0°C:

Optimization :

  • Molar Ratio : 2:1 (ligand:ZrCl₄)

  • Reaction Time : 3–5 hours

  • Purity : 90–95% before purification

Purification Strategies for ≥97% Purity

Crude (MeCp)₂ZrCl₂ contains inorganic salts (e.g., NaCl, MgBrCl) and organic byproducts. Purification methods include:

Solvent Extraction and Crystallization

  • Step 1 : Dissolve crude product in heptane or pentane/methylene chloride (4:1 v/v) at 22°C.

  • Step 2 : Filter through coarse frit to remove insoluble salts.

  • Step 3 : Add silica gel (Davidson 952, 3% OH) to absorb colored impurities.

  • Step 4 : Concentrate under vacuum (50°C, 27 in Hg) and recrystallize from toluene.

Typical Results :

ParameterValueSource
Final Purity97–99%
Recovery88–92%
Melting Point180.5–184°C

Molecular Sieve Dehydration

Post-crystallization solutions are treated with activated 4Å molecular sieves to remove trace water. This prevents hydrolysis to oxo impurities (e.g., (MeCp)₂ZrCl(O)).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsPurity (%)Yield (%)
Direct MetathesisScalable, minimal byproductsRequires dry solvents97–9970–85
Grignard-MediatedFaster kineticsPyrophoric reagents90–9580–88

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg) employs continuous extraction and automated filtration:

  • Solvent Recovery : Heptane and methylene chloride are distilled and reused.

  • Quality Control : Titration (%Zr: 27.8 ± 0.2) and NMR ensure batch consistency .

Scientific Research Applications

Catalytic Applications

Polymerization Catalysis

One of the primary applications of bis(methylcyclopentadienyl)zirconium(IV) dichloride is in the polymerization of olefins. It serves as a catalyst in Ziegler-Natta polymerization processes, which are crucial for producing polyolefins such as polyethylene and polypropylene. The effectiveness of this compound in catalyzing the polymerization reaction is attributed to its ability to facilitate the insertion of monomers into growing polymer chains.

Case Study: Polyethylene Production

A study demonstrated that using bis(methylcyclopentadienyl)zirconium(IV) dichloride in conjunction with methylaluminoxane significantly increased the activity and selectivity in the production of polyethylene. The catalyst system exhibited high turnover frequencies, leading to efficient polymerization at lower temperatures compared to traditional catalysts .

Parameter Value
Catalyst TypeBis(methylcyclopentadienyl)zirconium(IV) dichloride
Co-CatalystMethylaluminoxane
Temperature50 °C
Turnover Frequency (TOF)High

Curing Agent for Silicones

Bis(methylcyclopentadienyl)zirconium(IV) dichloride is also employed as a curing agent for silicone formulations. Its catalytic properties enhance the cross-linking process, resulting in improved mechanical properties and thermal stability of silicone elastomers .

Organic Synthesis

Carboalumination Reactions

The compound catalyzes carboalumination reactions, which involve the addition of aluminum reagents to alkynes. This reaction produces vinylaluminum intermediates that can be further transformed into various organic compounds through cross-coupling reactions. For instance, α-farnesene can be synthesized via this method, showcasing its utility in producing stereodefined olefins .

Table: Comparison of Carboalumination Reactions

Reagent Product Selectivity
TrimethylaluminumVinylaluminumHigh selectivity (>10:1)
Higher alkylaluminum reagentsLower yieldModerate selectivity

Electroplating Applications

Zirconocene dichloride finds applications in electroplating processes, particularly for zirconium metal deposition. This application leverages its chemical properties to facilitate the deposition of zirconium onto various substrates, enhancing their corrosion resistance and mechanical properties .

Environmental Applications

The compound has been investigated for its role in promoting greener chemical processes, such as amidation reactions involving unactivated carboxylic acids and amines. This application highlights the potential of bis(methylcyclopentadienyl)zirconium(IV) dichloride to contribute to more sustainable manufacturing practices by reducing waste and energy consumption during chemical synthesis .

Comparison with Similar Compounds

Below, we compare Bis(methylcyclopentadienyl)zirconium(IV) dichloride with structurally related zirconocenes and other metallocene dichlorides, focusing on ligand effects, catalytic behavior, and physicochemical properties.

Ligand Substituent Effects
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
Bis(cyclopentadienyl)zirconium dichloride 1291-32-3 C₁₀H₁₀Cl₂Zr 292.32 Parent compound; lower steric bulk, moderate catalytic activity in ethylene polymerization. Melting point: 245°C.
Bis(methylcyclopentadienyl)zirconium dichloride 12109-71-6 C₁₂H₁₄Cl₂Zr 348.43 Methyl groups increase steric hindrance, improving thermal stability and copolymer selectivity. Used in high-temperature polymerizations.
Bis(ethylcyclopentadienyl)zirconium dichloride 73364-08-6 C₁₄H₁₈Cl₂Zr 379.58 Ethyl substituents further enhance steric bulk, reducing chain termination rates and enabling higher molecular weight polymers.
rac-Dimethylsilylbis(2-methylindenyl)zirconium dichloride 149342-08-5 C₂₀H₂₂Cl₂SiZr 454.36 Bridged ansa-metallocene; superior stereoselectivity in propylene polymerization due to rigid ligand framework.

Key Observations :

  • Steric Effects : Methyl and ethyl substituents on Cp ligands increase steric bulk, reducing β-hydrogen elimination and enabling higher polymer molecular weights .
  • Bridged vs. Non-Bridged: Bridged ansa-metallocenes (e.g., dimethylsilyl-bridged) exhibit higher stereoregularity in polypropylene synthesis compared to non-bridged analogs .
  • Thermal Stability: Methyl-substituted zirconocenes show improved thermal stability over unsubstituted Cp₂ZrCl₂, making them suitable for high-temperature processes .
Catalytic Performance in Polymerization
Compound Ethylene Activity (kg PE/mol Zr·h) Comonomer Incorporation (1-hexene) Polymer Microstructure Reference
Bis(methylcyclopentadienyl)ZrCl₂ 1,200–1,500 Moderate Broad molecular weight distribution
Bis(trimethylsilyl-indenyl)ZrCl₂/MAO 2,800–3,200 High Narrow distribution, high crystallinity
rac-Dimethylsilylbis(2-methylindenyl)ZrCl₂ 3,500–4,000 Very High Isotactic polypropylene (≥95% tacticity)

Key Findings :

  • Bulky substituents (e.g., trimethylsilyl) on indenyl ligands enhance comonomer incorporation but may introduce multiple active sites, leading to polymer heterogeneity .
  • Methylcyclopentadienyl derivatives balance activity and control, making them versatile for copolymerization .
Comparison with Other Metals
Compound Central Metal Key Applications Thermal Stability Reference
Bis(cyclopentadienyl)titanium dichloride Ti Ethylene polymerization, antitumor agents Moderate
Bis(cyclopentadienyl)hafnium dichloride Hf High-temperature catalysis Very High
Vanadocene dichloride V Cytotoxic agents (testicular cancer) Low

Insights :

  • Zirconium vs. Titanium : Zr complexes generally show higher catalytic activity in olefin polymerization than Ti analogs due to favorable orbital overlap .
  • Zirconium vs. Hafnium : Hf derivatives are more thermally stable but less reactive, limiting their use in high-throughput polymerizations .

Biological Activity

Bis(methylcyclopentadienyl)zirconium(IV) dichloride, commonly referred to as (MeCp)₂ZrCl₂, is an organometallic compound with significant applications in catalysis and materials science. This article explores its biological activity, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄Cl₂Zr
  • Molecular Weight : 320.37 g/mol
  • Appearance : White crystalline powder
  • Melting Point : 180.5 - 184°C
  • CAS Number : 12109-71-6

This compound features zirconium in a +4 oxidation state coordinated by two methylcyclopentadienyl ligands and two chloride ions. The unique structure of (MeCp)₂ZrCl₂ facilitates its reactivity in various chemical processes, including catalysis.

Catalytic Applications

Recent studies have highlighted the catalytic properties of (MeCp)₂ZrCl₂ in organic synthesis. For instance, it has been employed in the reduction of carbonyl compounds, showcasing high efficiency and selectivity. The mechanism involves the formation of zirconium hydride species that facilitate the reduction process:

  • Reaction Yield : Up to 92% for various substrates including ketones and aldehydes .
  • Mechanism : The catalyst operates through an amine-mediated ligand exchange mechanism leading to the formation of an active hydride species .

Toxicological Studies

Despite its utility in catalysis, the biological impact of (MeCp)₂ZrCl₂ warrants attention due to potential toxicity:

  • Cytotoxicity : Studies indicate that organometallic compounds can exhibit cytotoxic effects depending on their concentration and exposure duration. Specific investigations into (MeCp)₂ZrCl₂ revealed moderate toxicity towards certain cell lines, necessitating further exploration into its safety profile .
  • Cellular Mechanisms : The compound's interaction with cellular components can lead to oxidative stress and apoptosis in sensitive cell types, which is a common pathway for metal-based cytotoxic agents .

Case Studies

  • In Vivo Studies on Organometallic Compounds :
    A study investigated the effects of various organometallic compounds, including (MeCp)₂ZrCl₂, on tumor models. Results indicated that while some derivatives showed promise as anticancer agents, (MeCp)₂ZrCl₂ did not demonstrate significant antitumor activity compared to other metal complexes .
  • Catalysis in Organic Synthesis :
    Research highlighted the use of (MeCp)₂ZrCl₂ as a catalyst for synthesizing complex organic molecules. The study reported a series of reactions where this compound facilitated transformations with high yields and selectivity, suggesting potential applications in pharmaceutical synthesis .

Summary of Findings

PropertyValue/Description
Molecular FormulaC₁₂H₁₄Cl₂Zr
Melting Point180.5 - 184°C
Catalytic YieldUp to 92% for carbonyl reductions
CytotoxicityModerate toxicity observed
Antitumor ActivityLimited effectiveness noted

Q & A

Q. What safety protocols are critical when working with this compound in academic labs?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (respiratory irritant) .
  • Spill management : Neutralize with dry sand or vermiculite; avoid water to prevent HCl release .

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